molecular formula C9H9FO4 B3043137 2-fluoro-4-methoxyphenylglyoxal hydrate CAS No. 745783-89-5

2-fluoro-4-methoxyphenylglyoxal hydrate

Cat. No.: B3043137
CAS No.: 745783-89-5
M. Wt: 200.16 g/mol
InChI Key: YWKBZNQMWTWAMI-UHFFFAOYSA-N
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Description

2-fluoro-4-methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H9FO4. It is a derivative of phenylglyoxal, featuring a fluorine atom and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxyphenylglyoxal hydrate can be achieved through several methods. One common approach involves the oxidation of 2-fluoro-4-methoxyacetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . The reaction typically occurs under mild conditions, and the product is isolated as a hydrate due to its tendency to form crystalline hydrates in the presence of water.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale oxidation reactions and purification techniques, can be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Selenium dioxide, copper(II) acetate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylglyoxal derivatives .

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxyphenylglyoxal hydrate involves its interaction with specific molecular targets, such as amino acid residues in proteins. The compound can form covalent bonds with nucleophilic groups, leading to the modification of protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interactions with biological molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, while the methoxy group can affect its solubility and reactivity .

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKBZNQMWTWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=O)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 6
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